An In-Depth Technical Guide to Substituted Bromoanilines: Focus on 2-Bromo-4-fluoro-6-methoxyaniline
An In-Depth Technical Guide to Substituted Bromoanilines: Focus on 2-Bromo-4-fluoro-6-methoxyaniline
This guide provides an in-depth exploration of 2-Bromo-4-fluoro-6-methoxyaniline, a substituted aniline that serves as a valuable building block in modern medicinal chemistry. While direct literature on this specific isomer is emerging, we will contextualize its properties and applications by drawing upon established knowledge of closely related, commercially available analogues. This document is intended for researchers, chemists, and drug development professionals who require a technical understanding of the synthesis, characterization, and application of this class of compounds.
Part 1: Core Chemical Identity and Physicochemical Properties
Substituted anilines are foundational scaffolds in the synthesis of a vast array of pharmaceuticals. The specific arrangement of bromo, fluoro, and methoxy groups on the aniline ring imparts a unique combination of reactivity, steric hindrance, and electronic properties, making 2-Bromo-4-fluoro-6-methoxyaniline a strategic intermediate for creating complex molecular architectures. The bromine atom provides a reactive handle for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the methoxy and amine groups can be further functionalized or participate in hydrogen bonding.
Identifying the correct isomer is critical for reproducible research. The CAS number for the title compound is 354574-32-6 [1]. However, several constitutional isomers and related compounds are also common, and it is crucial to verify the specific structure being used.
Table 1: Physicochemical Properties of 2-Bromo-4-fluoro-6-methoxyaniline and Related Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Bromo-4-fluoro-6-methoxyaniline | 354574-32-6 | C₇H₇BrFNO | 220.04 | Not specified |
| 2-Bromo-6-fluoro-4-methoxyaniline | 2091657-06-4 | C₇H₇BrFNO | 220.04 | Not specified[2] |
| 2-Bromo-4-methoxyaniline | 32338-02-6 | C₇H₈BrNO | 202.05 | Solid |
| 2-Bromo-4-fluoroaniline | 1003-98-1 | C₆H₅BrFN | 190.01 | Not specified[3] |
| 2-Bromo-4-fluoro-6-nitroaniline | 10472-88-5 | C₆H₄BrFN₂O₂ | 235.01 | Light yellow to brown powder/crystal[4] |
Data compiled from various chemical supplier and database entries.
Part 2: Synthesis and Spectroscopic Characterization
The synthesis of halogenated and methoxylated anilines typically involves electrophilic aromatic substitution on a suitably protected or activated aniline precursor. The regioselectivity of the bromination is a key challenge that must be carefully controlled.
Proposed Synthetic Strategy
A plausible and common strategy for the synthesis of the title compound would involve the direct bromination of a commercially available precursor, 4-fluoro-2-methoxyaniline. The amine group is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is blocked by the fluorine atom, bromination is expected to occur at one of the ortho positions. The methoxy group also directs ortho/para, reinforcing this selectivity.
The choice of brominating agent is critical for controlling the reaction and minimizing the formation of dibrominated byproducts. N-Bromosuccinimide (NBS) is often preferred for its milder reactivity compared to elemental bromine.[5]
Caption: Proposed synthetic workflow for 2-Bromo-4-fluoro-6-methoxyaniline.
Exemplary Experimental Protocol: Synthesis of 4-Bromo-2-methoxyaniline
To provide a tangible, field-proven methodology, the following protocol for a closely related compound is presented. This procedure can be adapted by a skilled chemist for the synthesis of the title compound.
Source: Adapted from PrepChem, based on the bromination of 2-methoxyaniline.[6]
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Reaction Setup: Dissolve 2-methoxyaniline (15 g, 0.122 mol) in 250 ml of methylene chloride in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Chill the solution to -10°C using an appropriate cooling bath (e.g., ice-salt).
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Bromination: Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (50 g, 0.122 mol) portion-wise, ensuring the internal temperature does not exceed -5°C.
-
Warm-up: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Wash the reaction mixture with 2N sodium hydroxide (2 x 75 ml) followed by water (2 x 25 ml).
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Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography, eluting with methylene chloride, to yield the pure product.[6]
Spectroscopic Analysis
Unambiguous characterization of the final product is essential. While specific spectra for 2-Bromo-4-fluoro-6-methoxyaniline are not publicly available, we can predict the expected features and use data from a similar compound, 2-bromo-4,6-difluoroaniline, as an illustrative example.[7]
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¹H NMR: One would expect distinct signals for the two aromatic protons and the methoxy and amine protons. The chemical shifts and coupling constants (J-values) between the aromatic protons and with the fluorine atom would be critical for confirming the substitution pattern.
-
¹³C NMR: The spectrum should show seven distinct carbon signals, with the carbon atoms attached to bromine and fluorine exhibiting characteristic shifts.
-
¹⁹F NMR: A single resonance would be expected, with coupling to the neighboring aromatic protons.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). For 2-bromo-4,6-difluoroaniline (C₆H₄BrF₂N), the molecular ion peaks are observed at m/z 207 and 209.[7]
Part 3: Applications in Drug Discovery and Development
The true value of 2-Bromo-4-fluoro-6-methoxyaniline lies in its utility as a versatile intermediate for constructing libraries of potential drug candidates. Its functional groups serve as anchor points for diversification.
The Power of Cross-Coupling Reactions
The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, which are workhorse transformations in pharmaceutical synthesis.[8]
-
Suzuki-Miyaura Coupling: Reacting the bromoaniline with a boronic acid or ester allows for the formation of a new carbon-carbon bond, enabling the introduction of various aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the arylation of the primary amine or the introduction of a new amine-containing substituent at the bromine position.
These reactions allow chemists to rapidly generate analogues with diverse properties, which is a cornerstone of modern lead optimization. For instance, related building blocks like 2-bromo-6-fluoroaniline are crucial synthetic raw materials for the antiviral drug Letermovir.[9] Similarly, 2-Bromo-4-fluoro-6-nitroaniline is a key intermediate in the development of novel anti-cancer agents and antibiotics.[4]
Caption: Diversification workflow using the core scaffold in drug discovery.
Part 4: Safety, Handling, and Storage
As with all halogenated aromatic amines, proper handling of 2-Bromo-4-fluoro-6-methoxyaniline is imperative. The safety information provided here is synthesized from data sheets of structurally similar compounds and should be supplemented with the specific Safety Data Sheet (SDS) from the supplier upon purchase.
Hazard Identification
This class of compounds is generally considered hazardous. Key warnings include:
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[10]
-
Respiratory Irritation: May cause respiratory irritation.[3]
Table 2: GHS Hazard Information for Related Bromoanilines
| Hazard | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation[3] |
Recommended Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12][13] Storing under an inert atmosphere (e.g., nitrogen or argon) can help maintain long-term stability.[5]
-
Spills and Disposal: In case of a minor spill, clean up immediately using dry procedures to avoid generating dust.[13] Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[3][11]
Conclusion
2-Bromo-4-fluoro-6-methoxyaniline represents a strategically designed molecular building block with significant potential in pharmaceutical research and development. Its unique combination of reactive sites allows for extensive diversification, making it an ideal scaffold for library synthesis and lead optimization campaigns. While requiring careful handling due to its potential hazards, a thorough understanding of its synthesis, characterization, and reactivity empowers chemists to leverage its full potential in the quest for novel therapeutics.
References
- The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- 2-Bromo-4-methoxyaniline - Safety D
- 2-Bromo-4,6-difluoroaniline(444-14-4) 1H NMR spectrum. ChemicalBook.
- SAFETY DATA SHEET - 2-Bromo-4-fluoroaniline. Fisher Scientific.
- 2-Bromo-4,6-difluoroaniline. NIST WebBook.
- 2-bromo-4-fluoro-6-methoxyaniline. Appretech Scientific Limited.
- 2-Bromo-4-fluoro-6-nitroaniline. Chem-Impex.
- 2-Bromo-4-fluoro-6-methoxyaniline - Safety D
- 2-Bromo-4-methoxyaniline. Sigma-Aldrich.
- Preparation method of 2-bromo-6-fluoroaniline.
- 2-Bromo-6-fluoro-4-methoxyaniline.
- Preparation method of bromoaniline.
- Synthesis of A. 4-Bromo-2-methoxyaniline. PrepChem.com.
- SAFETY DATA SHEET - 2-Bromo-5-methoxyaniline. Sigma-Aldrich.
- Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. NINGBO INNO PHARMCHEM CO.,LTD.
- SAFETY DATA SHEET - 4-Bromo-3-methoxyaniline. Fisher Scientific.
- 2-Bromo-4-methoxyaniline.
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